N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Cyclin-dependent kinase inhibition Cancer cell proliferation Isothiazolidine 1,1-dioxide pharmacophore

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-53-7) is a synthetic small molecule belonging to the isothiazolidine 1,1-dioxide (gamma-sultam) class, a scaffold recognized for cyclin-dependent kinase (CDK) inhibitory activity. The compound features a 4-chloro-substituted phenyl ring linked via an amide bond to a propionamide chain, with a 1,1-dioxidoisothiazolidin-2-yl substituent at the meta position relative to the amide.

Molecular Formula C12H15ClN2O3S
Molecular Weight 302.77
CAS No. 941975-53-7
Cat. No. B2436347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide
CAS941975-53-7
Molecular FormulaC12H15ClN2O3S
Molecular Weight302.77
Structural Identifiers
SMILESCCC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
InChIInChI=1S/C12H15ClN2O3S/c1-2-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-19(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
InChIKeyODUNJLVZRMQWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-53-7): Structural Identity and Sourcing Context for Procurement Decisions


N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 941975-53-7) is a synthetic small molecule belonging to the isothiazolidine 1,1-dioxide (gamma-sultam) class, a scaffold recognized for cyclin-dependent kinase (CDK) inhibitory activity [1]. The compound features a 4-chloro-substituted phenyl ring linked via an amide bond to a propionamide chain, with a 1,1-dioxidoisothiazolidin-2-yl substituent at the meta position relative to the amide. Its molecular formula is C12H15ClN2O3S and its molecular weight is 302.77 g/mol . This compound is primarily sourced as a research intermediate and building block for the synthesis of more complex bioactive molecules, particularly urea and amide derivatives under investigation for IDO1 inhibition and other therapeutic targets [2].

Why N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide Cannot Be Casually Replaced by In-Class Analogs


Within the isothiazolidine 1,1-dioxide chemical space, seemingly minor structural modifications produce profound differences in target engagement, physicochemical properties, and downstream synthetic utility. The 4-chloro substituent on the phenyl ring is a critical determinant of electrophilic character and steric profile, distinguishing this compound from non-halogenated analogs such as N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 942010-91-5) . The propionamide chain length and flexibility directly influence binding pocket complementarity compared to bulkier amide variants (e.g., cyclopropanecarboxamide or pivalamide derivatives) . Furthermore, the meta-positioning of the dioxidoisothiazolidine ring relative to the amide anchor creates a unique vector for downstream derivatization that is absent in para-substituted or non-chlorinated congeners. Substituting this compound with a close analog without verifying these structure-activity relationships risks invalidating entire SAR campaigns or producing inactive downstream products.

Quantitative Differentiation Evidence for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide Relative to Key Comparators


CDK2 Inhibitory Scaffold Validation: Isothiazolidine 1,1-Dioxide Class-Level Evidence

The isothiazolidine 1,1-dioxide scaffold, of which this compound is a direct structural member, has been crystallographically validated as a CDK2 inhibitor pharmacophore. In the co-crystal structure PDB 2DUV, the 1,1-dioxidoisothiazolidin-2-yl moiety occupies the ATP-binding pocket of CDK2, with the dioxido group forming key hydrogen bonds to the hinge region [1]. While the specific compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide has not been individually assayed against CDK2 in published studies, its close structural analog 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one demonstrated potent CDK2 inhibition in the same study series [1].

Cyclin-dependent kinase inhibition Cancer cell proliferation Isothiazolidine 1,1-dioxide pharmacophore

Structural Differentiation: 4-Chloro Substitution Versus Non-Halogenated Analogs

The 4-chloro substituent on the phenyl ring is a key differentiator from the non-halogenated analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 942010-91-5). The chlorine atom introduces an electron-withdrawing inductive effect (Hammett σp = +0.23 for Cl) that modulates the electron density of the aromatic ring and the adjacent amide NH, potentially enhancing hydrogen bond donor capacity and altering metabolic stability [1]. In related isothiazolidine 1,1-dioxide series, chloro substitution has been associated with improved target binding through halogen bonding interactions [2].

Halogen bonding Structure-activity relationship Electrophilic substitution

Amide Chain Differentiation: Propionamide Versus Cyclopropanecarboxamide and Pivalamide Analogs

The propionamide chain (CH3CH2CO-) provides a linear, flexible two-carbon linker between the carbonyl and the terminal methyl group. This contrasts with the cyclopropanecarboxamide analog (CAS 941994-58-7, C13H15ClN2O3S, MW 314.78), which introduces a rigid, strained cyclopropyl ring, and the pivalamide analog (C14H19ClN2O3S, MW 330.83), which introduces a bulky tert-butyl group . The propionamide variant offers intermediate steric bulk and greater conformational flexibility compared to both alternatives, which can be advantageous for downstream synthetic elaboration (e.g., α-functionalization) and for fitting into sterically constrained binding pockets.

Amide chain engineering Steric bulk Downstream derivatization

Building Block Utility: Derivatization to Urea-Based IDO1 Inhibitor Precursors

This compound serves as a key intermediate for synthesizing urea derivatives that have been claimed in patent literature as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Specifically, the free amine precursor 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline (CAS 494776-93-1) can be generated and reacted with various isocyanates to produce urea compounds such as 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1203415-22-8) . Related urea derivatives from this scaffold family have been explored in patents (e.g., US10508085B2) targeting IDO/TDO modulation for cancer immunotherapy [1]. The propionamide group can be hydrolyzed or transformed to access the free amine, providing a synthetic entry point distinct from the directly available aniline analog.

IDO1 inhibitor Urea derivative Building block Cancer immunotherapy

Meta-Positioning of Dioxidoisothiazolidine: Regiochemical Differentiation from Para-Substituted Analogs

The dioxidoisothiazolidine ring is attached at the meta position (C3) relative to the propionamide group on the phenyl ring. This regiochemistry creates a distinct spatial orientation of the sulfonamide-like moiety compared to para-substituted analogs such as N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide (CAS 942010-91-5), where the dioxidoisothiazolidine is positioned opposite the amide . In CDK2 co-crystal structures (PDB 2DUV), the meta-like orientation of the dioxidoisothiazolidine group from the chromone core is critical for hinge-region hydrogen bonding [1]. The meta substitution pattern in this compound positions the dioxidoisothiazolidine at an angle that better mimics the orientation seen in the validated CDK2 inhibitor, whereas para-substituted analogs would place this pharmacophore in a geometrically incompatible orientation for the same binding mode.

Regiochemistry Substitution pattern Binding mode Conformational bias

High-Confidence Application Scenarios for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide Based on Differentiated Evidence


CDK2-Focused Medicinal Chemistry: Scaffold Optimization Using the 4-Chloro-meta-Dioxidoisothiazolidine Pharmacophore

This compound is most appropriate for medicinal chemistry programs targeting cyclin-dependent kinase 2 (CDK2) where crystallographic evidence (PDB 2DUV) validates the dioxidoisothiazolidine moiety as an ATP-pocket binder [1]. The 4-chloro substitution and meta positioning of the dioxidoisothiazolidine ring provide a geometrically defined starting point for structure-based design. Researchers should prioritize this compound over non-halogenated or para-substituted analogs when the objective is to establish SAR around halogen bonding interactions or to maintain the validated hinge-region binding geometry.

IDO1/TDO Inhibitor Library Synthesis: Masked Aniline Intermediate for Sequential Urea Derivatization

The propionamide group serves as a latent aniline precursor that can be selectively deprotected to generate 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline for subsequent urea or amide coupling. This strategy is directly relevant to patent-described IDO1/TDO inhibitor programs (e.g., US10508085B2) [2]. The compound should be selected over the free aniline analog (CAS 494776-93-1) when orthogonal protection is required during multi-step library synthesis, or when the propionamide itself is desired as a negative control for SAR studies.

Kinase Selectivity Profiling: Differentiating Propionamide from Cyclopropanecarboxamide and Pivalamide Congeners

When profiling kinase selectivity across a series of amide variants, this compound serves as the linear, flexible-chain reference point. Its intermediate steric profile (between the rigid cyclopropane and bulky pivalamide analogs) makes it essential for deconvoluting the contribution of amide chain flexibility to target engagement . Omitting this compound from a selectivity panel creates a structural gap that prevents full interpretation of amide chain SAR.

Halogen Bonding SAR Studies: 4-Chloro Versus 4-H, 4-F, and 4-Bromo Phenyl Series

The 4-chloro substituent on the phenyl ring provides a specific halogen bonding signature (σ-hole donor) that differs from fluorine (weak halogen bond donor) and bromine (stronger halogen bond donor). This compound is the appropriate choice when constructing a halogen series to probe halogen bonding contributions to target affinity, as supported by the established principles of halogen bonding in medicinal chemistry [3].

Quote Request

Request a Quote for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.